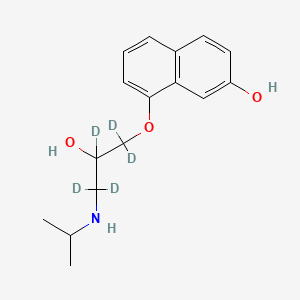
rac 7-Hydroxy Propranolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac)-7-Hydroxy Propranolol-d5 is a deuterated form of 7-Hydroxy Propranolol, a metabolite of Propranolol. Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The deuterated form, (rac)-7-Hydroxy Propranolol-d5, is used in scientific research to study the pharmacokinetics and metabolism of Propranolol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-7-Hydroxy Propranolol-d5 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Propranolol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (rac)-7-Hydroxy Propranolol-d5 typically involves large-scale synthesis using deuterated reagents and solvents. The process includes:
Reaction Setup: The reaction is set up in a controlled environment to ensure the incorporation of deuterium atoms.
Purification: The product is purified using techniques such as chromatography to obtain a high-purity compound.
Quality Control: The final product is subjected to rigorous quality control tests to ensure the desired level of deuteration and purity.
Chemical Reactions Analysis
Types of Reactions
(rac)-7-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(rac)-7-Hydroxy Propranolol-d5 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Propranolol.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Propranolol.
Drug Development: Used in the development of new beta-adrenergic receptor blockers and other cardiovascular drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
(rac)-7-Hydroxy Propranolol-d5 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other cardiovascular functions. The molecular targets include:
Beta-1 Adrenergic Receptors: Located primarily in the heart, these receptors mediate the effects of adrenaline and noradrenaline.
Beta-2 Adrenergic Receptors: Found in the lungs and vascular smooth muscle, these receptors also play a role in cardiovascular regulation.
The blocking of these receptors leads to a decrease in heart rate, reduction in blood pressure, and alleviation of symptoms associated with cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy Propranolol-d5: Another deuterated metabolite of Propranolol with similar pharmacokinetic properties.
Propranolol-d5 Glucuronide: A glucuronide conjugate of Propranolol-d5 used in metabolism studies.
rac-Propranolol-d7: A deuterated form of Propranolol used in similar research applications.
Uniqueness
(rac)-7-Hydroxy Propranolol-d5 is unique due to its specific deuteration pattern, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Propranolol. Its use in scientific research provides valuable insights into the behavior of Propranolol in the body and aids in the development of new therapeutic agents.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
InChI Key |
ZAVISZICVBECEV-BEHIUOGBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=C(C=C2)O)O)NC(C)C |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


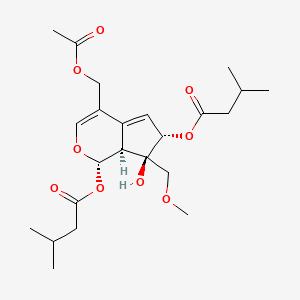
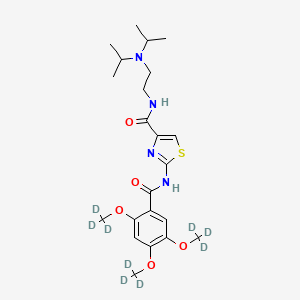


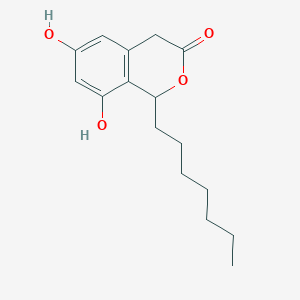
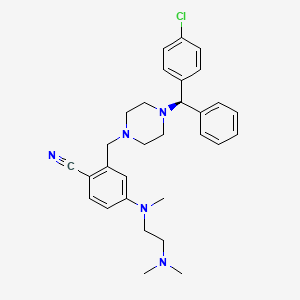

![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)





